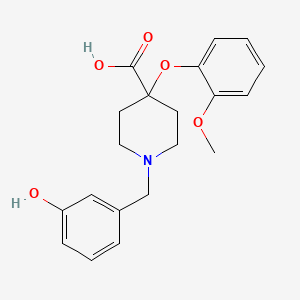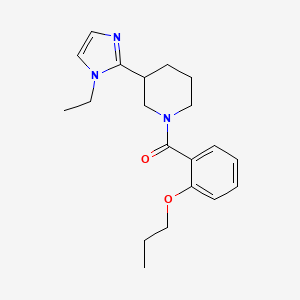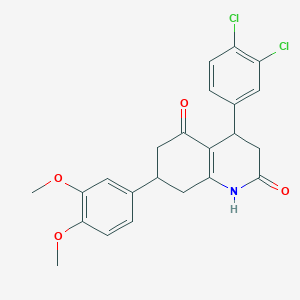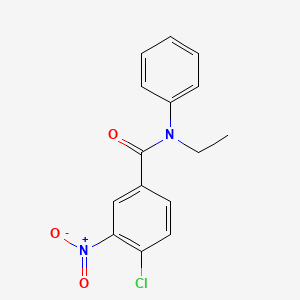
1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as HPPC and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Overview of Parabens and Their Environmental Impact
Parabens, including compounds structurally related to 1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid, are primarily used as preservatives in various consumer products. Despite their widespread application since the 1920s, concerns have arisen regarding their status as emerging contaminants. These concerns stem from parabens' ubiquity in surface waters and sediments, attributed to their continuous introduction into the environment through the consumption of paraben-based products. Their presence, even at low concentrations, in wastewater effluents and their ability to form chlorinated by-products upon reaction with free chlorine, highlight the necessity for further research into their environmental fate and behavior, especially concerning their biodegradability and potential toxicity of their chlorinated derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Redox Mediators in Pollutant Degradation
The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach for the degradation of recalcitrant organic pollutants. This method enhances the degradation efficiency of stubborn compounds by expanding the range of substrates that enzymes can act upon. Various enzymes, including laccases and peroxidases, have been utilized in this process, highlighting the potential for the enzymatic treatment of aromatic compounds present in industrial effluents. Such advancements suggest a promising role for enzyme-redox mediator systems in future remediation efforts (Husain & Husain, 2007).
Nucleophilic Aromatic Substitution Research
The reactivity of piperidine with nitro-aromatic compounds through nucleophilic aromatic substitution has been extensively studied. This research provides insights into the mechanisms underlying the formation of various aromatic compounds, highlighting the importance of such reactions in synthesizing chemical intermediates and understanding the dynamics of aromatic substitution. Such studies are critical for advancing our knowledge of chemical synthesis processes and their applications in developing new materials and pharmaceuticals (Pietra & Vitali, 1972).
Bioactive Phenolic Acids in Foods
Phenolic acids, such as p-coumaric acid and its derivatives, have garnered interest due to their antioxidant, anti-cancer, antimicrobial, and other health-promoting activities. These compounds are found in free or conjugated forms in various plants and foods, offering a wide range of biological effects beneficial to human health. The exploration of these compounds, their bioavailability, bioaccessibility, and biological activities provides a foundation for utilizing natural phenolic acids in nutraceuticals and functional foods (Pei, Ou, Huang, & Ou, 2016).
Influence of Processing on Phenolic Content in Foods
The impact of postharvest processing and storage on phenolic acids and flavonoids in foods is a significant area of research. This work evaluates how different processing methods and storage conditions affect the content of these bioactive compounds in various food matrices. Understanding these effects is crucial for optimizing food processing techniques to retain the health-promoting properties of phenolic compounds, thereby enhancing the nutritional value of foods (Amarowicz, Carle, Dongowski, Durazzo, Galensa, Kammerer, Maiani, & Piskuła, 2009).
Eigenschaften
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-25-17-7-2-3-8-18(17)26-20(19(23)24)9-11-21(12-10-20)14-15-5-4-6-16(22)13-15/h2-8,13,22H,9-12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNOQITDDLHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)CC3=CC(=CC=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5565023.png)

![5-phenyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5565038.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)
![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)
![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)

![N,4-dimethyl-N-[3-(methylthio)benzyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5565083.png)
![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)